4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including two amide groups and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyridine ring and a pyrimidine ring, both of which are aromatic heterocycles. These structures could potentially influence the compound’s chemical reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the amide groups and aromatic rings in this compound suggest that it might have interesting properties such as high melting points and the ability to participate in hydrogen bonding .Scientific Research Applications
Luminescent Properties and Applications
Research on pyridyl substituted benzamides, such as those related to the compound , has demonstrated their potential in creating materials with aggregation-enhanced emission (AEE) properties. These compounds exhibit luminescence in both solid states and solutions, showing promise for applications in optical materials and sensors. The study by Srivastava et al. (2017) on pyridyl substituted benzamides explores these luminescent properties, highlighting their relevance in the development of new materials for optical applications (Srivastava et al., 2017).
Anticancer Applications
One derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a potent histone deacetylase (HDAC) inhibitor, showcasing significant antitumor activity. This compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, making it a promising candidate for cancer therapy. Zhou et al. (2008) describe its synthesis, biological evaluation, and potential as an anticancer drug, having entered clinical trials (Zhou et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been found to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
Similar compounds have been shown to inhibit cdks , which suggests that this compound might interact with its targets by inhibiting their activity.
Biochemical Pathways
Inhibition of cdks can affect cell cycle regulation , which suggests that this compound might influence pathways related to cell division and growth.
Result of Action
Inhibition of cdks can lead to cell cycle arrest , suggesting that this compound might have antiproliferative effects.
Properties
IUPAC Name |
4-[[2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4/c23-20(30)15-5-7-16(8-6-15)26-18(29)13-27-17-4-2-10-25-19(17)21(31)28(22(27)32)12-14-3-1-9-24-11-14/h1-11H,12-13H2,(H2,23,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKGLOITVCFSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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